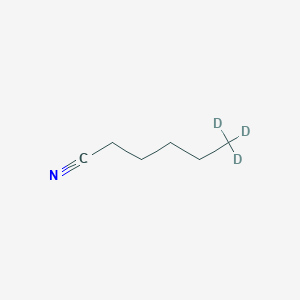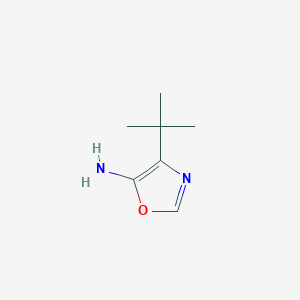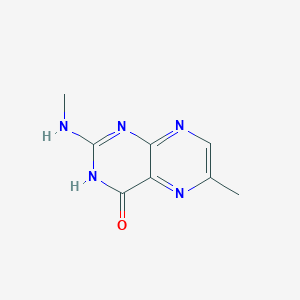
Hexanenitrile--d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless liquid with a molecular weight of 100.18 g/mol . The compound is used in various scientific research applications due to its unique isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexanenitrile-6,6,6-d3 can be synthesized through the deuteration of hexanenitrile. The process involves the replacement of hydrogen atoms with deuterium atoms. The reaction typically requires a deuterium source, such as deuterium gas (D₂) or deuterated solvents, and a catalyst to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of Hexanenitrile-6,6,6-d3 involves similar deuteration processes but on a larger scale. The compound is produced under controlled conditions to ensure high isotopic purity and chemical stability. The final product is then purified and tested for isotopic enrichment and chemical purity before being made available for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Hexanenitrile-6,6,6-d3 undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different organic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various organic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexanenitrile-6,6,6-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Hexanenitrile-6,6,6-d3 involves the incorporation of deuterium atoms into chemical reactions. Deuterium, being a heavier isotope of hydrogen, affects the reaction kinetics and mechanisms. This isotopic effect is used to study reaction pathways and mechanisms in detail. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied .
Comparación Con Compuestos Similares
Hexanenitrile-6,6,6-d3 is compared with other deuterated nitriles and non-deuterated hexanenitrile. Similar compounds include:
Hexanenitrile: The non-deuterated form with the molecular formula C₆H₁₁N.
Pentanenitrile: A similar nitrile compound with one less carbon atom.
Heptanenitrile: A similar nitrile compound with one more carbon atom.
Hexanenitrile-6,6,6-d3 is unique due to its isotopic labeling, which provides distinct advantages in research applications, such as tracing reaction mechanisms and studying metabolic pathways .
Propiedades
Fórmula molecular |
C6H11N |
|---|---|
Peso molecular |
100.18 g/mol |
Nombre IUPAC |
6,6,6-trideuteriohexanenitrile |
InChI |
InChI=1S/C6H11N/c1-2-3-4-5-6-7/h2-5H2,1H3/i1D3 |
Clave InChI |
AILKHAQXUAOOFU-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CCCCC#N |
SMILES canónico |
CCCCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)

![6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene](/img/structure/B13947043.png)





![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxylic Acid](/img/structure/B13947075.png)

